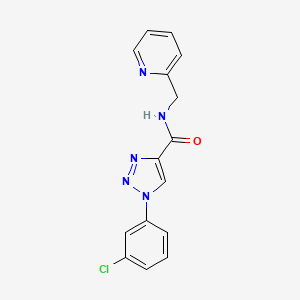

1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide features a triazole-carboxamide core substituted with a 3-chlorophenyl group at position 1 of the triazole ring and a pyridin-2-ylmethyl group on the amide nitrogen. This scaffold is of interest due to its structural similarity to bioactive molecules targeting receptors (e.g., cannabinoid CB1 ), kinases (e.g., c-Met ), and ion channels (e.g., CFTR ). Its synthesis likely follows copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a method widely used for triazole derivatives.

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-11-4-3-6-13(8-11)21-10-14(19-20-21)15(22)18-9-12-5-1-2-7-17-12/h1-8,10H,9H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMFIMAFUFTFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 951598-11-1, is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiparasitic properties. The unique structural features of this compound contribute to its diverse pharmacological effects.

The molecular formula of this compound is with a molecular weight of 313.74 g/mol. It features a triazole ring, which is known for its significant role in various biological activities.

| Property | Value |

|---|---|

| CAS Number | 951598-11-1 |

| Molecular Formula | |

| Molecular Weight | 313.74 g/mol |

The biological activity of 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors involved in critical cellular pathways. For instance, studies have shown that triazole derivatives can modulate the activity of kinases and other proteins involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial and fungal strains. For example, compounds similar to 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results against drug-resistant pathogens.

Anticancer Properties

Triazole-containing compounds have been evaluated for their anticancer potential. A study highlighted that derivatives of triazoles can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. Specifically, the compound exhibited cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range (2.70 to 5.04 µM) .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects against organisms such as Leishmania and Plasmodium. In particular, it has shown superior activity compared to standard treatments like miltefosine and amphotericin B against Leishmania aethiopica .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanisms of action of 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide:

- Anticancer Mechanism : A study on triazole hybrids demonstrated that they increase ROS levels leading to apoptosis in cancer cells . The mechanism involves mitochondrial dysfunction and activation of caspase pathways.

- Antimicrobial Efficacy : Another research highlighted that triazole derivatives effectively inhibit bacterial growth, particularly against resistant strains . The structure-activity relationship (SAR) analysis suggests that modifications on the chlorophenyl group significantly enhance antimicrobial activity.

- Antiparasitic Effects : In vivo studies reported that the compound exhibits potent antileishmanial activity with favorable pharmacokinetic profiles . This suggests its potential as a therapeutic agent for leishmaniasis.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have been shown to selectively inhibit various kinases involved in cancer progression. A study highlighted that triazole-based compounds could act as potent inhibitors of c-Met kinases, which are implicated in several cancer types including non-small cell lung cancer and renal cell carcinoma .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Cancer Type |

|---|---|---|---|

| PF-04217903 | c-Met | 0.005 | Non-small cell lung cancer |

| Savolitinib | c-Met | 0.005 | Renal cell carcinoma |

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity. The unique structural features of the triazole ring enhance the binding affinity to microbial targets. Studies have demonstrated that compounds similar to 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. The compound's ability to modulate immune responses has been investigated, with promising results indicating its potential as an anti-inflammatory agent. This is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A preclinical study evaluated the efficacy of a series of triazole derivatives, including 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, against various cancer cell lines. The results showed significant cytotoxicity with IC50 values in the low micromolar range for several derivatives, indicating a strong potential for further development as anticancer therapeutics .

Case Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity, derivatives of the compound were tested against a panel of bacterial strains. The results indicated that modifications on the pyridine ring significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group participates in:

-

Hydrolysis : Under acidic or basic conditions, the amide bond hydrolyzes to form 1H-1,2,3-triazole-4-carboxylic acid, which can be further derivatized .

-

N-Alkylation : The pyridin-2-ylmethyl group can undergo alkylation with electrophiles (e.g., alkyl halides) to introduce steric or electronic modifications .

Triazole Ring Modifications

-

Electrophilic Substitution : The triazole’s N1 position reacts with electrophiles (e.g., acyl chlorides) to form N-acylated derivatives, enhancing lipophilicity .

-

Metal Coordination : The triazole nitrogen atoms coordinate with transition metals (e.g., Cu, Pd), enabling catalytic applications or stabilizing intermediates .

Catalytic Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

Biological Interaction-Driven Reactions

The compound’s interactions with biological targets guide its reactivity:

-

Pregnane X Receptor (PXR) Modulation : Substituents at the triazole’s 3-position (e.g., 3-tert-butylphenyl) enhance binding affinity (IC₅₀ = 0.21 μM) by optimizing hydrophobic interactions .

-

Enzyme Inhibition : Structural analogs inhibit ALK/ROS1 kinases via hydrogen bonding between the carboxamide carbonyl and kinase residues (IC₅₀ = 0.29–0.91 μM) .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces cleavage of the triazole ring, forming nitrile and chlorophenyl fragments .

-

Oxidative Stability : The chlorophenyl group resists oxidation under mild conditions but degrades in strong oxidants (e.g., KMnO₄) .

Comparative Reactivity of Structural Analogs

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Chlorophenyl Position : The meta-substituted 3-chlorophenyl in the target compound contrasts with para-substituted 4-chlorophenyl analogs (e.g., I, II). This positional difference may alter steric and electronic interactions in biological targets .

- Amide Modifications: Pyridin-2-ylmethyl in the target compound offers a nitrogen-rich aromatic system, distinct from oxazolylmethyl (II) or thienopyrimidinyloxy-phenyl groups in analogs.

- Electron-Withdrawing Groups : Trifluoromethyl substitution (e.g., ) enhances metabolic stability and binding affinity compared to methyl or cyclopropyl groups .

Physicochemical and Spectroscopic Properties

Key Observations :

- The target compound’s carboxamide carbonyl (C=O) IR stretch (~1680–1690 cm⁻¹) aligns with analogs .

- Pyridin-2-ylmethyl protons are expected near δ 7–9 ppm, similar to pyridine-containing analogs .

Cytotoxicity and Receptor Binding

- Compound in : 1-(4-Chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxamide showed 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to c-Met inhibition .

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide : IC₅₀ = 0.139 nM at CB1 receptor , highlighting pyridine’s role in receptor antagonism.

Inference for Target Compound : The pyridin-2-ylmethyl group may enhance binding to receptors like CB1 or c-Met, while the 3-chlorophenyl group could reduce steric hindrance compared to bulkier para-substituted analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves a multi-step process:

-

Step 1 : Formation of the triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a substituted chlorophenyl azide reacts with a propargyl derivative under mild conditions (room temperature, 12–24 hours) to form the triazole ring .

-

Step 2 : Amide coupling between the triazole-4-carboxylic acid and pyridin-2-ylmethylamine. This step often employs coupling agents like HATU or EDCI in solvents such as DMF or DCM, with yields improved by maintaining anhydrous conditions and controlled pH .

-

Optimization : Catalyst loading (e.g., 5–10 mol% CuI), solvent polarity (DMF for solubility vs. DCM for reduced side reactions), and temperature (60–100°C for coupling) significantly impact purity. Reverse-phase HPLC is recommended for final purification .

Table 1 : Representative Synthetic Parameters

Step Reagents/Conditions Yield (%) Purity (HPLC) CuAAC CuI, DMF, RT, 24 h 70–85 >95% Amide Coupling HATU, DIPEA, DCM, 60°C 65–80 >98%

Q. How is the structural integrity of the compound validated using spectroscopic methods?

- 1H/13C NMR : The triazole C-H proton appears as a singlet near δ 8.1–8.3 ppm, while the pyridin-2-ylmethyl group shows characteristic splitting patterns (e.g., δ 4.8 ppm for the CH2 linker). Chlorophenyl aromatic protons exhibit meta-substitution splitting (δ 7.2–7.6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) at m/z 358.07 (calculated for C15H12ClN5O). Fragmentation patterns align with the triazole and pyridine moieties .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic P21/c, a = 9.0032 Å) and bond angles validate spatial arrangement .

Q. What in vitro biological activities have been reported for structurally analogous triazole-carboxamides?

- Antifungal Activity : Analogous compounds inhibit Candida albicans (MIC = 2–8 µg/mL) by targeting fungal lanosterol 14α-demethylase .

- Anticancer Potential : Pyridine-linked triazoles show IC50 values of 5–20 µM against lung cancer cell lines (A549), comparable to cisplatin, via apoptosis induction .

- Enzyme Inhibition : Triazole-carboxamides inhibit kinases (e.g., EGFR) with Ki values < 100 nM, validated by fluorescence polarization assays .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., EGFR). The chlorophenyl group’s hydrophobicity enhances binding to pocket residues (ΔG ≈ −9.2 kcal/mol) .

- QSAR Modeling : Hammett constants (σ) for substituents (e.g., 3-Cl vs. 4-Cl) correlate with bioactivity trends. Meta-chloro substitution improves logP and membrane permeability .

- MD Simulations : Trajectories (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Dose-Response Reproducibility : Standardize assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HepG2) and incubation times (48–72 hours). Control for batch-to-batch compound purity via HPLC .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions. For example, triazole derivatives may inhibit cytochrome P450 isoforms, confounding cytotoxicity results .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models. Adjust for variables like solvent (DMSO vs. ethanol) and serum content in cell media .

Q. How can metabolic stability and pharmacokinetic (PK) properties be systematically evaluated?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH for 0–60 minutes. LC-MS/MS quantifies parent compound depletion (t1/2 > 30 min indicates stability). CYP3A4 is often the primary metabolizer .

- In Vivo PK : Administer IV/PO doses (10 mg/kg) in rodent models. Plasma samples analyzed via LC-MS reveal AUC0–24h (>500 ng·h/mL suggests bioavailability). Bile-duct cannulation studies assess enterohepatic recycling .

- Prodrug Design : Mask the carboxamide with ester groups to enhance solubility. Hydrolysis rates in plasma vs. target tissues are monitored using fluorogenic assays .

Methodological Notes

- Synthetic Challenges : Boc-protection of intermediates (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) prevents unwanted side reactions during coupling .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm regiochemistry. For crystallography, check R-factors (<0.05) and residual density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.